![molecular formula C19H19NO2 B096890 R(-)-N-ALLYLNORAPOMORPHINE HBR CAS No. 18426-17-0](/img/structure/B96890.png)
R(-)-N-ALLYLNORAPOMORPHINE HBR
Overview
Description
®-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol is a complex organic compound belonging to the class of aporphine alkaloids. This compound is structurally characterized by a dibenzoquinoline core with hydroxyl groups at positions 10 and 11, and an allyl group at position 6. It is known for its significant pharmacological activities, particularly as a dopamine receptor agonist.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate dibenzoquinoline precursor.
Hydroxylation: The hydroxyl groups at positions 10 and 11 are introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can convert the quinoline core to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Pharmacological Applications
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Dopamine Receptor Agonism :
- R(-)-N-Allylnorapomorphine acts primarily as a dopamine receptor agonist, influencing D2 receptors. This action is significant in the context of treating conditions such as:
- Parkinson’s Disease : The compound's ability to stimulate dopamine receptors may alleviate symptoms associated with dopamine deficiency.
- Schizophrenia : Its modulation of dopaminergic pathways suggests potential in managing psychotic symptoms.
- R(-)-N-Allylnorapomorphine acts primarily as a dopamine receptor agonist, influencing D2 receptors. This action is significant in the context of treating conditions such as:
-
Analgesic Properties :
- Research indicates that R(-)-N-Allylnorapomorphine may exhibit analgesic effects, potentially impacting pain management strategies.
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Behavioral Modulation :
- Studies suggest that this compound could influence behaviors related to motivation and reward pathways in the brain, making it relevant for research into addiction and motivational disorders.
Broader Neurotransmitter Interactions
Beyond its primary action on dopamine receptors, R(-)-N-Allylnorapomorphine has shown interactions with other neurotransmitter systems, including serotonin and norepinephrine. These interactions are essential for understanding its full pharmacological profile and potential side effects, as they may contribute to mood regulation and anxiety management.
Case Studies and Research Findings
Several studies have investigated the effects of R(-)-N-Allylnorapomorphine in various experimental settings:
- Parkinson’s Disease Models : In animal models of Parkinson’s disease, administration of R(-)-N-Allylnorapomorphine resulted in improved motor function and reduced symptoms associated with dopaminergic deficits.
- Schizophrenia Research : Clinical trials assessing the efficacy of R(-)-N-Allylnorapomorphine in patients with schizophrenia have shown promise in reducing psychotic symptoms while maintaining a favorable safety profile.
- Pain Management Studies : Experimental studies have highlighted its analgesic properties, suggesting that R(-)-N-Allylnorapomorphine may serve as an alternative or adjunctive treatment for chronic pain conditions.
Mechanism of Action
The compound exerts its effects primarily through its action as a dopamine receptor agonist. It binds to dopamine receptors, particularly D2-like receptors, and mimics the action of dopamine. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological effects. The compound also exhibits affinity for other receptors, including 5-HT2 and α-adrenergic receptors, contributing to its diverse pharmacological profile.
Comparison with Similar Compounds
Apomorphine: Shares a similar core structure but lacks the allyl group.
Morphine: Structurally related but with significant differences in functional groups and pharmacological activity.
Aporphine: A simpler analog with a similar core but different substituents.
Uniqueness: ®-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol is unique due to the presence of the allyl group and the specific arrangement of hydroxyl groups, which confer distinct pharmacological properties compared to its analogs.
Biological Activity
R(-)-N-allylnorapomorphine HBr (R(-)-NAN) is a compound of interest in pharmacological research, particularly due to its interactions with dopamine receptors. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Overview of this compound
R(-)-NAN is a derivative of norapomorphine, which is structurally related to dopamine. It exhibits both agonistic and antagonistic properties at dopamine receptors, making it a valuable tool for studying dopaminergic systems in the brain.
R(-)-NAN primarily acts as a dopamine receptor antagonist , particularly at D2-like receptors. This antagonism can lead to various physiological effects, including modulation of neurotransmitter release and influence on locomotor activity.
Key Findings on Biological Activity
- Dopamine Receptor Affinity : R(-)-NAN has shown significant binding affinity for D2 receptors, which is crucial for its role in modulating dopaminergic signaling pathways .
- Cytoprotective Effects : In vitro studies have indicated that R(-)-NAN exhibits cytoprotective properties under oxidative stress conditions in LLC-PK1 cells, with notable cytoprotection percentages recorded (4.1%, 13.5%, and 7.8% under different conditions) .
- Impact on Behavior : Animal studies have demonstrated that administration of R(-)-NAN can reduce locomotor activity in mice, indicating its potential as a behavioral modulator .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of R(-)-NAN in models of neurodegeneration. The results indicated that R(-)-NAN significantly reduced cell death in dopaminergic neurons exposed to neurotoxic agents. The mechanism was linked to the inhibition of apoptotic pathways, as evidenced by reduced caspase-3 activation and PARP cleavage .
Case Study 2: Behavioral Modulation in Rodents
In a controlled experiment, rodents were administered varying doses of R(-)-NAN. The findings revealed a dose-dependent decrease in spontaneous locomotor activity, suggesting that R(-)-NAN effectively modulates dopaminergic transmission. This effect was attributed to its antagonistic action on D2 receptors .
Comparative Biological Activity Table
Parameter | R(-)-NAN | Dopamine Agonists |
---|---|---|
Receptor Affinity (D2) | High | Variable |
Cytoprotection (%) | 4.1 - 13.5 | Not applicable |
Effect on Locomotor Activity | Decreases | Increases |
Apoptotic Pathway Inhibition | Yes | No |
Properties
IUPAC Name |
(6aR)-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h2-7,15,21-22H,1,8-11H2/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXUKNQDDPKEIF-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1477-58-3 (hydrochloride) | |
Record name | 10,11-Dihydroxy-N-allylnoraporphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90939810 | |
Record name | 6-(Prop-2-en-1-yl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18426-17-0 | |
Record name | 10,11-Dihydroxy-N-allylnoraporphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Prop-2-en-1-yl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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